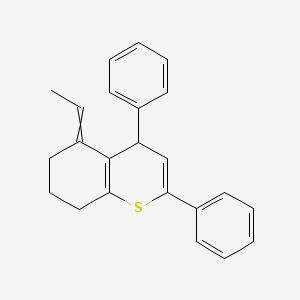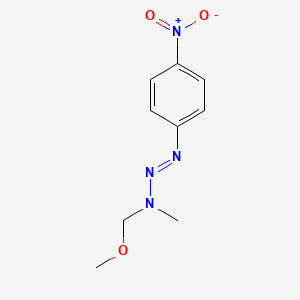
Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C11H12O5 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a benzodioxole derivative with a suitable esterifying agent, followed by cyclization to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylenedioxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry.
Aplicaciones Científicas De Investigación
Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies of these interactions help elucidate the compound’s potential therapeutic and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler derivative with similar structural features but lacking the ester and oxo groups.
Methyl 1,3-benzodioxole-5-carboxylate: Another ester derivative with a different substitution pattern.
Bicyclol: A compound with a related benzodioxole core, used in medicinal chemistry.
Uniqueness
Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Propiedades
Número CAS |
93549-65-6 |
|---|---|
Fórmula molecular |
C9H12O5 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
methyl 2-oxo-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C9H12O5/c1-12-8(10)5-2-3-6-7(4-5)14-9(11)13-6/h5-7H,2-4H2,1H3 |
Clave InChI |
JMORXVOFSJGZDV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2C(C1)OC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


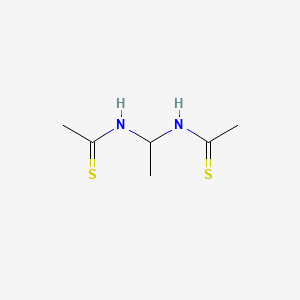
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
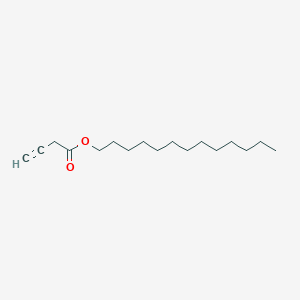
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
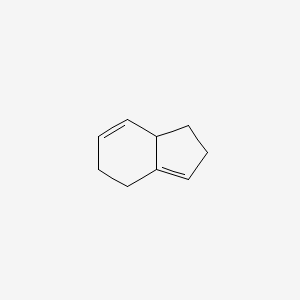
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
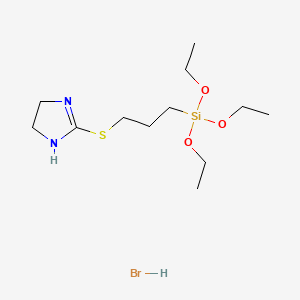

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
